1-(2-Bromo-1-(4-chlorophenyl)propyl)-4-chlorobenzene
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Overview
Description
1-(2-Bromo-1-(4-chlorophenyl)propyl)-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(4-chlorophenyl)propyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenylmagnesium bromide. The reaction is carried out in an anhydrous solvent, such as diethyl ether, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Industrial production may also include additional steps for the removal of impurities and by-products to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(4-chlorophenyl)propyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-(2-Bromo-1-(4-chlorophenyl)propyl)-4-chlorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(4-chlorophenyl)propyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
1-(2-Bromo-1-(4-chlorophenyl)propyl)-4-chlorobenzene can be compared with other halogenated aromatic compounds, such as:
- 2-Bromo-1-(4-chlorophenyl)-1-propanone
- 4-Bromo-1-(4-chlorophenyl)butane
- 1-(4-Bromophenyl)-2-chloropropane
These compounds share similar structural features but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms, which can influence its reactivity and biological activity.
Properties
CAS No. |
62897-82-9 |
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Molecular Formula |
C15H13BrCl2 |
Molecular Weight |
344.1 g/mol |
IUPAC Name |
1-[2-bromo-1-(4-chlorophenyl)propyl]-4-chlorobenzene |
InChI |
InChI=1S/C15H13BrCl2/c1-10(16)15(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-10,15H,1H3 |
InChI Key |
GFILCRREBJQBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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